molecular formula C19H19FN4O B10970960 1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B10970960
M. Wt: 338.4 g/mol
InChI Key: ZAXWZNRSHIPTDC-UHFFFAOYSA-N
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Description

1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves several steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through a condensation reaction between an aminopyrazole and a suitable aldehyde or ketone. The reaction typically proceeds via an addition-elimination mechanism, often under acidic or basic conditions .

For industrial production, the synthesis may involve the use of more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Mechanism of Action

The mechanism of action of 1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s photophysical properties are attributed to its ability to absorb and emit light, which is influenced by the presence of electron-donating or electron-withdrawing groups on the molecule .

Comparison with Similar Compounds

1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the azepane ring, which may confer distinct biological and photophysical properties .

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

azepan-1-yl-[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C19H19FN4O/c20-15-7-5-14(6-8-15)17-9-10-21-18-13-16(22-24(17)18)19(25)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2

InChI Key

ZAXWZNRSHIPTDC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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